

Synthesis of Novel Antitubercular Agents Utilizing 2-bromo-N-cyclohexylacetamide

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Compound of Interest

Compound Name: 2-bromo-N-cyclohexylacetamide

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Application Notes and Protocols for Researchers in Drug Discovery

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules, specifically a series of 2-(benzo[d]thiazol-2-ylthio)-N-cyclohexylacetamide derivatives, which have demonstrated promising antitubercular activity. The core starting material for these syntheses is **2-bromo-N-cyclohexylacetamide**, a versatile reagent in medicinal chemistry.

Introduction

Tuberculosis remains a significant global health challenge, necessitating the development of new and effective therapeutic agents. This protocol outlines the synthesis of a series of compounds that target the type II NADH dehydrogenase (NDH-2) of *Mycobacterium tuberculosis* (Mtb). The synthetic strategy leverages the reactivity of **2-bromo-N-cyclohexylacetamide** as a key building block for introducing the N-cyclohexyl acetamide moiety, a pharmacophore known for its potential biological activities.^[1]

Chemical Properties and Reactivity

2-bromo-N-cyclohexylacetamide is an α -haloamide that serves as an excellent electrophile. The presence of the bromine atom alpha to the carbonyl group makes the methylene carbon susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of the target antitubercular agents through a nucleophilic substitution reaction with various 2-mercaptobenzothiazole derivatives.

Experimental Protocols

Synthesis of 2-bromo-N-cyclohexylacetamide (Precursor A)

This protocol describes the synthesis of the key starting material, **2-bromo-N-cyclohexylacetamide**.

Materials:

- Bromoacetic acid
- Cyclohexylamine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round bottom flask
- Magnetic stirrer

Procedure:[\[1\]](#)

- To an oven-dried round bottom flask, add bromoacetic acid (1 mmol, 1 equiv.), cyclohexylamine (1 mmol, 1 equiv.), and EDC·HCl (1 mmol, 1 equiv.) in dichloromethane (DCM).
- Stir the reaction mixture at room temperature for 30 minutes.
- Add DIPEA (0.5 equiv.) to the reaction mixture.

- Continue stirring the mixture overnight at room temperature.
- After completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate (3 x 15 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous Na_2SO_4 and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography if necessary.

Synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-cyclohexylacetamide Derivatives (C1-C14)

This protocol outlines the synthesis of the final bioactive compounds through the reaction of **2-bromo-N-cyclohexylacetamide** with various substituted benzo[d]thiazole-2-thiols.

Materials:

- **2-bromo-N-cyclohexylacetamide** (Precursor A)
- Substituted benzo[d]thiazole-2-thiol derivatives (Precursor B)
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round bottom flask
- Magnetic stirrer

Procedure:[\[1\]](#)

- In an oven-dried round bottom flask, dissolve **2-bromo-N-cyclohexylacetamide** (1 mmol, 1 equiv.) and the corresponding substituted benzo[d]thiazole-2-thiol derivative (1 mmol, 1 equiv.) in DMF.
- Stir the reaction mixture at room temperature for 2-4 hours.
- Upon completion of the reaction, extract the mixture with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Concentrate the organic layer under vacuum to yield the crude product.
- Purify the product by column chromatography to obtain the final 2-(benzo[d]thiazol-2-ylthio)-N-cyclohexylacetamide derivatives.

Quantitative Data

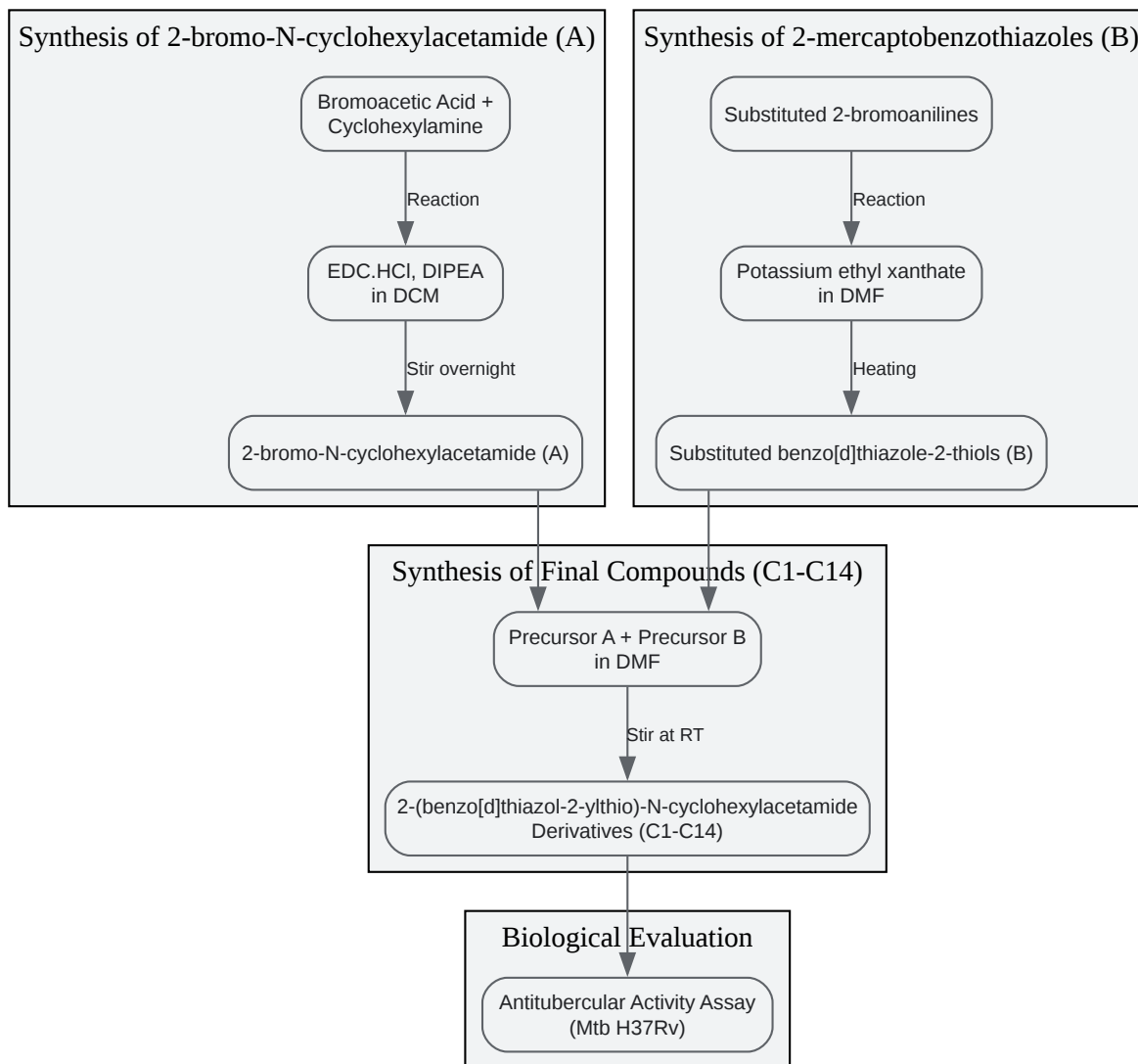
The synthesized 2-(benzo[d]thiazol-2-ylthio)-N-cyclohexylacetamide derivatives were evaluated for their in vitro antitubercular activity against the Mtb H37Rv strain. The minimum inhibitory concentration (MIC) values are summarized in the table below.

Compound ID	Substituent on Benzothiazole	MIC (µg/mL)
C1	H	>100
C2	4-fluoro	50
C3	5-chloro	25
C4	6-fluoro	12.5
C5	6-chloro	6.25
C6	6-bromo	12.5
C7	6-nitro	25
C8	7-nitro	50
C9	4,6-difluoro	6.25
C10	5-chloro-6-fluoro	3.125
C11	4,5,6,7-tetrafluoro	50
C12	6-methoxy	>100
C13	6-ethoxy	>100
C14	4-methyl	>100
Isoniazid	(Standard)	0.025

Data sourced from:[\[1\]](#)

Visualizations

Experimental Workflow



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Caption: Synthetic workflow for antitubercular agents.

Proposed Signaling Pathway Inhibition



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- 1. Antitubercular activity of 2-mercaptobenzothiazole derivatives targeting Mycobacterium tuberculosis type II NADH dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
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